molecular formula C24H22ClN3O2 B11120577 2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide

2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11120577
M. Wt: 419.9 g/mol
InChI Key: ANFGIRJMIWHQDU-UHFFFAOYSA-N
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Description

2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a benzimidazole core, a chlorophenoxy group, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the benzimidazole derivative with 2-chlorophenol in the presence of a base such as potassium carbonate.

    Attachment of the Dimethylphenylacetamide Moiety: This final step involves the acylation of the intermediate with 2,6-dimethylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can target the chlorophenoxy group, converting it to a phenol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products include benzimidazole N-oxides.

    Reduction: Products include phenol derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: It modulates pathways such as the NF-κB signaling pathway, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)chloroacetamide: Shares the dimethylphenylacetamide moiety.

    2-[(2-Chlorophenoxy)methyl]-2-methyloxirane: Shares the chlorophenoxy group.

Uniqueness

2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide is unique due to its combination of a benzimidazole core with both chlorophenoxy and dimethylphenylacetamide groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

2-[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H22ClN3O2/c1-16-8-7-9-17(2)24(16)27-23(29)14-28-20-12-5-4-11-19(20)26-22(28)15-30-21-13-6-3-10-18(21)25/h3-13H,14-15H2,1-2H3,(H,27,29)

InChI Key

ANFGIRJMIWHQDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4Cl

Origin of Product

United States

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